molecular formula C9H13F3N4O B2887328 2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide CAS No. 1005694-95-0

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide

Cat. No.: B2887328
CAS No.: 1005694-95-0
M. Wt: 250.225
InChI Key: WMYCFCXEWMSLMY-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide is a heterocyclic hydrazide derivative characterized by a trifluoromethyl-substituted pyrazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity .

Properties

IUPAC Name

2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5(8(17)14-13)4-16-6(2)3-7(15-16)9(10,11)12/h3,5H,4,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYCFCXEWMSLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9F3N2O
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 345637-71-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring through hydrazine reaction with a 1,3-diketone.
  • Introduction of the trifluoromethyl group using trifluoromethyl iodide.
  • Formation of the hydrazide group by reacting the intermediate with an appropriate acid derivative .

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit antioxidant properties , which are crucial for protecting cells from oxidative stress. For instance, studies demonstrated that specific pyrazole derivatives significantly reduced lipid peroxidation and enhanced cellular viability under oxidative stress conditions .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that this compound displayed efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor , particularly targeting dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH is significant in the context of immunosuppressive therapies and treatment of certain viral infections .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular signaling and proliferation.
  • Antioxidant Mechanism : By scavenging free radicals, it helps mitigate oxidative damage within cells.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antioxidant and antimicrobial activities in related pyrazole compounds; indicated potential for further development as therapeutic agents .
Recent Investigations (2023)Found that pyrazole derivatives showed significant inhibition of DHODH in vitro, suggesting a pathway for immunosuppressive applications .
Structure–Activity Relationship StudiesIdentified key structural features that enhance biological activity, providing insights for future drug design .

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Structural Features

  • Target Compound : Contains a 5-methyl-3-trifluoromethyl-pyrazole group linked to a propionic acid hydrazide backbone. The trifluoromethyl group confers electron-withdrawing properties and steric bulk.
  • BDIII (2-Methyl-3-(N-piperidyl)propionic Acid Hydrazide) : Features a piperidine ring instead of pyrazole, reducing lipophilicity (LogP ≈ 2.1) .
  • BDIV (2-Methyl-3-(N-morpholyl)propionic Acid Hydrazide) : Substituted with a morpholine ring, increasing hydrophilicity (LogP ≈ 0.25) .
  • Isoniazid (Isonicotinic Acid Hydrazide) : A first-line antitubercular drug with a simpler aromatic hydrazide structure lacking heterocyclic substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility
Target Compound (Inferred) ~250–300* ~2.5–3 Moderate (DMSO)
BDIII 185.27 2.1 High (aqueous)
BDIV 187.24 0.25 Very High
Isoniazid 137.14 -0.64 High (aqueous)

*Estimated based on trifluoromethylpyrazole analogs in .

Pharmacological Activity

Antimicrobial Activity
  • Target Compound : The trifluoromethyl group may enhance activity against Gram-positive bacteria (e.g., S. aureus) by improving membrane penetration .
  • BDIII : Exhibits moderate bacteriostatic effects (50 mg/mL) against E. coli and S. aureus, with lower toxicity (LD50 = 1.91 mmol/kg) compared to streptomycin .
  • BDVI (3,4-Dihydroxybenzilidenhydrazide BDIII) : Shows activity comparable to ciprofloxacin, indicating that aromatic substitutions can boost efficacy .
  • Isoniazid Derivatives : MIC values as low as 0.6 μM for antitubercular activity, dependent on substituent lipophilicity .
Spasmolytic Activity
  • BDIII and MAI/MAII: Demonstrate spasmolytic effects comparable to Dotraverin (a known antispasmodic) in vitro .
  • Target Compound: No direct data, but the trifluoromethyl group may modulate calcium channel interactions, a common spasmolytic mechanism .

Toxicity Profile

Compound Acute Toxicity (LD50, mmol/kg) Key Findings
Target Compound Not reported Expected low toxicity (inferred from BDIII)
BDIII 1.91 ± 0.066 Low toxicity, suitable for higher dosing
BDIV >4.0 Inactive due to high hydrophilicity
Isoniazid ~0.5–1.0* Hepatotoxic at high doses

Key Research Findings and Implications

  • Structural Optimization : The trifluoromethyl group in the target compound likely balances lipophilicity and solubility, addressing limitations of overly hydrophilic (BDIV) or simple aromatic (isoniazid) analogs.
  • Activity-Toxicity Trade-off : BDIII’s moderate activity and low toxicity highlight the promise of piperidine-containing hydrazides, while the target compound’s trifluoromethylpyrazole group may further enhance selectivity .
  • Synthetic Feasibility : Column chromatography and hydrazine-based condensation methods () are scalable for producing these derivatives.

Q & A

Q. How can solubility challenges be overcome for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG 400:DMSO, 70:30 v/v) or nanoformulations (liposomes, 100–200 nm size). Assess bioavailability via pharmacokinetic profiling (plasma concentration vs. time) in rodent models .

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